![molecular formula C11H23N3 B11901322 1-(1-Methylpiperidin-4-YL)-1,4-diazepane CAS No. 202992-02-7](/img/structure/B11901322.png)
1-(1-Methylpiperidin-4-YL)-1,4-diazepane
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Overview
Description
1-(1-Methylpiperidin-4-YL)-1,4-diazepane is a heterocyclic compound that features both piperidine and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane typically involves the reaction of 1-methylpiperidine with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1-methylpiperidine, followed by nucleophilic substitution with 1,4-diazepane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-YL)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1-Methylpiperidin-4-YL)-1,4-diazepane exhibits significant biological activities, including:
- Anticancer Properties : The compound has been studied for its potential as a dual inhibitor targeting specific enzymes involved in cancer progression. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating strong efficacy in inducing apoptosis and inhibiting cell proliferation .
- Neuropharmacological Effects : This compound has been investigated for its effects on neurotransmitter systems, particularly serotonergic and dopaminergic pathways. It may enhance GABA receptor activity, suggesting potential anxiolytic properties .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods often involve the modification of existing piperidine or diazepane derivatives to optimize their pharmacological profiles.
Comparative Analysis of Related Compounds
To better understand the unique aspects of this compound, a comparison with similar compounds can be beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(1-Methylpiperidin-4-YL)-1,4-diazepane | Contains a carboxylic acid group | Potentially increased solubility and bioavailability |
1-(3-Methylpiperidin-4-YL)-1,4-diazepane | Different piperidine substitution | May exhibit different receptor binding profiles |
2-(1-Methylpiperidin-4-YL)-2H-chromen-3-one | Combines diazepane with chromenone | Potentially enhanced antioxidant activity |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of diazepane derivatives similar to this compound. The results indicated that compounds with structural similarities exhibited IC50 values ranging from 0.65 to 2.09 µM against MCF-7 and A549 cells, showcasing strong cytotoxicity .
Case Study 2: Neuropharmacological Assessment
In preclinical trials assessing anxiolytic properties, this compound significantly reduced anxiety-like behaviors in rodent models when administered at doses correlating with its binding affinity to GABA receptors. This suggests its potential therapeutic benefits in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
- [3-(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indole
Uniqueness
1-(1-Methylpiperidin-4-YL)-1,4-diazepane is unique due to its dual ring structure, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
1-(1-Methylpiperidin-4-YL)-1,4-diazepane is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a diazepane ring fused with a methylpiperidine moiety, which contributes to its diverse pharmacological properties.
- Molecular Formula : C12H18N2
- Average Mass : 197.326 g/mol
Research indicates that this compound acts as a dual inhibitor targeting enzymes involved in cancer progression. Its structural characteristics allow it to interact with various biological receptors, including chemokine receptors critical for inflammatory responses and cancer metastasis.
Biological Activities
The compound has shown significant biological activities in several studies:
- Enzyme Inhibition : It has been identified as an effective inhibitor of histone lysine methyltransferases (HKMTs), particularly G9a and EZH2, which are implicated in cancer cell proliferation and survival .
- Cellular Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231 and HCT15, with IC50 values indicating potent activity .
Study 1: G9a Inhibition
A study conducted on the structure-activity relationships (SAR) of related compounds revealed that those containing the 1-methyl-1,4-diazepane group exhibited enhanced inhibitory activity against G9a. The most active compound showed an IC50 value of 1.2 μM in enzymatic assays and demonstrated significant cellular potency against breast cancer cell lines .
Study 2: EZH2 Inhibition
Another investigation focused on the impact of this compound on EZH2 activity. The compound effectively downregulated H3K27 methylation levels in treated cells, suggesting its potential as an anti-cancer agent through epigenetic modulation .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Compound Name | Target Enzyme | IC50 (μM) | Cellular Activity |
---|---|---|---|
5k | G9a | 1.2 | High |
5g | EZH2 | 6.6 | Moderate |
5c | G9a | >10 | Low |
Properties
CAS No. |
202992-02-7 |
---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H23N3/c1-13-8-3-11(4-9-13)14-7-2-5-12-6-10-14/h11-12H,2-10H2,1H3 |
InChI Key |
OVIVIRQYUXHPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCCNCC2 |
Origin of Product |
United States |
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